Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Physical Form Handling Storage Stability

Researchers requiring the free base often face instability and cold-chain logistics. This tosylate salt resolves these issues as a room-temperature-stable crystalline solid (mp 118-120°C) with ≥97% purity. - Eliminates -20°C freezer storage; ships and stores at ambient temperature. - Enhanced aqueous solubility (75.2 mg/mL) enables aqueous/biphasic reaction conditions. - Consistent lot-to-lot QC (NMR, HPLC) reduces variability in pyrimidine, pyridine, and heterocycle synthesis.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
CAS No. 37842-58-3
Cat. No. B1584266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
CAS37842-58-3
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3
InChIKeyIJPUEWDLGXTFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate (CAS 37842-58-3): A Stable Tosylate Salt for Heterocyclic Synthesis


Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (CAS 37842-58-3) is a tosylate salt of the aminocyanoacetate ester . This compound features an ethyl ester backbone with both amino and cyano functional groups on the α-carbon, paired with a 4-methylbenzenesulfonate counterion . It is primarily employed as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for constructing heterocyclic frameworks such as pyrimidines and pyridines . The tosylate salt form confers distinct physicochemical advantages over the corresponding free base and other salt forms, including enhanced solid-state stability, room-temperature storage capability, and improved solubility profiles .

Why Ethyl 2-Amino-2-Cyanoacetate Free Base or Hydrochloride Cannot Replace the Tosylate Salt in Critical Workflows


Direct substitution of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate with the free base (CAS 32683-02-6) or hydrochloride salt (CAS 901776-89-4) introduces significant practical and performance liabilities. The free base is a liquid or low-melting solid that requires freezer storage at -20°C to prevent degradation, whereas the tosylate salt is a stable crystalline solid with a defined melting point (118–120°C) that can be stored at room temperature . The tosylate counterion enhances aqueous solubility (predicted 75.2 mg/mL) compared to the free base, which lacks a solubilizing salt form . Furthermore, the tosylate salt is routinely supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC), while the free base is typically offered at 95% purity, introducing greater variability in reaction outcomes . These differences in physical form, storage stability, solubility, and purity directly impact reproducibility, ease of handling, and downstream synthetic efficiency, making the tosylate salt the preferred form for rigorous research and scale-up applications .

Quantitative Differentiation of Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate: Head-to-Head Data Against Closest Analogs


Solid-State Handling Advantage: Melting Point and Physical Form Comparison

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a well-defined crystalline solid with a melting point of 118–120°C . In contrast, the corresponding free base (ethyl 2-amino-2-cyanoacetate, CAS 32683-02-6) is a liquid or low-melting solid that requires freezer storage . This solid-state advantage simplifies weighing, handling, and long-term storage, reducing the risk of degradation or polymerization often associated with liquid or low-melting amines .

Physical Form Handling Storage Stability

Enhanced Storage Stability: Room Temperature vs. Freezer Requirement

The tosylate salt exhibits superior storage stability, with manufacturer recommendations specifying room temperature (RT) storage with protection from light . In contrast, the free base (ethyl 2-amino-2-cyanoacetate) requires long-term storage at -20°C to prevent decomposition . This difference is attributed to the stabilizing effect of the tosylate counterion, which reduces the nucleophilicity of the amino group and mitigates moisture sensitivity [1]. The hydrochloride salt (CAS 901776-89-4) also lacks a defined melting point and may require controlled storage conditions, though specific long-term data are less consistently reported .

Storage Stability Logistics Degradation

Higher Purity Specification: ≥97% vs. 95% for Free Base

Commercially, ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is routinely offered at ≥97% purity with accompanying batch-specific QC data (NMR, HPLC) . In comparison, the free base (ethyl 2-amino-2-cyanoacetate) is typically supplied at 95% purity . The 2% difference in purity, while seemingly modest, translates to a relative reduction in impurity burden of approximately 40% (5% impurities reduced to 3%). This higher purity minimizes side reactions and improves yield consistency in multi-step syntheses, particularly in pharmaceutical intermediate production where trace impurities can significantly affect downstream steps .

Purity Quality Control Reproducibility

Improved Aqueous Solubility: 75.2 mg/mL Predicted vs. Free Base

The tosylate salt form significantly enhances aqueous solubility compared to the neutral free base. Using the ESOL topological method, the predicted aqueous solubility of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is 75.2 mg/mL (0.25 mol/L) . While direct experimental solubility data for the free base are sparse, its logP of approximately 2.42 and lack of an ionizable salt group suggest substantially lower water solubility [1]. The hydrochloride salt (CAS 901776-89-4) also offers improved water solubility due to its ionic nature, but the tosylate salt provides a unique balance of aqueous solubility and organic solvent compatibility due to the lipophilic aromatic counterion .

Solubility Reaction Medium Formulation

Validated Synthetic Yield: 51–65% Tosylate Formation from Nitroso Precursor

A patented process for the production of aminocyanoacetic acid ethyl ester reports the isolation of the tosylate salt in yields of 51% and 65% (based on nitrosocyanoacetic acid ethyl ester) [1]. In one example, hydrogenation followed by tosylate formation gave a 65% yield of the tosylate as a beige powder that absorbed water vapor to an 11% level, indicating hydrate formation [1]. In a separate example, the tosylate was isolated as brown crystals in 51% yield [1]. These yields are comparable to or exceed those reported for the free base synthesis (53.6% yield after purification) , demonstrating that the tosylate salt can be prepared efficiently and isolated as a stable, handleable solid suitable for further synthetic use.

Synthetic Yield Process Chemistry Scale-Up

Consistent Molecular Identity: MDL Number and Spectroscopic Confirmation

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is assigned the MDL number MFCD00666813, ensuring unambiguous identification across supplier catalogs and regulatory databases . This unique identifier, coupled with standardized InChI and SMILES strings, facilitates reliable procurement and quality verification. In contrast, the free base (MDL MFCD02233712) and hydrochloride salt (MDL MFCD08669441) have distinct MDL numbers, reflecting their different chemical compositions . The availability of comprehensive QC documentation, including NMR, HPLC, and LC-MS spectra from multiple suppliers, provides orthogonal confirmation of identity and purity, reducing the risk of misidentification or batch-to-batch variability .

Quality Assurance Identity Traceability

Optimal Use Cases for Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate Based on Quantitative Evidence


Multi-Step Heterocyclic Synthesis Requiring High-Purity, Room-Temperature Stable Intermediates

In the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, the tosylate salt's ≥97% purity and room-temperature storage stability ensure consistent reactivity and minimize side-product formation . The solid physical form simplifies accurate weighing and handling, reducing variability in reaction stoichiometry. The enhanced aqueous solubility (75.2 mg/mL) also allows for reactions in aqueous or biphasic media, expanding solvent compatibility .

Pharmaceutical Intermediate Production with Cold-Chain Constraints

For laboratories or manufacturing facilities with limited freezer capacity, the tosylate salt's ability to be stored at ambient temperature (RT, protect from light) eliminates the need for -20°C cold storage required by the free base . This reduces operational costs and logistical complexity, particularly when shipping or storing large quantities. The defined melting point (118–120°C) also serves as a quality indicator for incoming material .

Scale-Up Processes Where Reproducible Yields and Solid Handling are Critical

The patented process for producing the tosylate salt in 51–65% yield demonstrates its viability as an isolable intermediate in larger-scale syntheses [1]. The crystalline solid form facilitates filtration, drying, and storage, reducing the risk of decomposition or polymerization associated with liquid or low-melting amines. This makes the tosylate salt a preferred choice for process chemistry development and pilot-scale reactions.

Aqueous or Mixed-Solvent Reaction Systems Requiring High Solubility

The predicted aqueous solubility of 75.2 mg/mL for the tosylate salt enables its use in water-containing reaction mixtures where the free base would be poorly soluble . This property is particularly advantageous for reactions employing water-soluble catalysts or reagents, or for work-up procedures involving aqueous extraction. The lipophilic tosylate counterion also maintains good solubility in organic solvents, providing a versatile solubility profile for diverse synthetic applications.

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